molecular formula C13H11NO6S B2523120 2-[1-carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 748776-67-2

2-[1-carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No. B2523120
CAS RN: 748776-67-2
M. Wt: 309.29
InChI Key: LZMFDCBSTQPYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO6S and its molecular weight is 309.29. The purity is usually 95%.
BenchChem offers high-quality 2-[1-carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Carboxylic acids play a significant role in antioxidant capacity assays, such as the ABTS/PP decolorization assay. This review highlights the reaction pathways underlying these assays and the role of specific antioxidants, including carboxylic acids, in forming coupling adducts with ABTS•+, contributing to total antioxidant capacity. The specificity and relevance of these reactions underline the importance of carboxylic acids in evaluating antioxidant properties in various contexts (Ilyasov et al., 2020).

Biological Activities and Structural Impact

The structural variations of carboxylic acids significantly affect their biological activities, including antioxidant, antimicrobial, and cytotoxic activities. This review compares different carboxylic acids, highlighting how structural differences, such as the number of hydroxyl groups and conjugated bonds, impact their biological functions. Rosmarinic acid, for example, exhibits high antioxidant activity, illustrating the critical role of structure in the bioactivity of carboxylic acids (Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition by Carboxylic Acids

This review discusses the inhibition effects of carboxylic acids on biocatalysts like Escherichia coli and Saccharomyces cerevisiae, used in producing biorenewable chemicals. Carboxylic acids, such as hexanoic and octanoic acids, can damage cell membranes and decrease microbial internal pH, affecting the microbial production of chemicals and fuels. Understanding these inhibitory mechanisms is crucial for engineering robust strains for industrial applications (Jarboe et al., 2013).

Novel Carboxylic Acid Bioisosteres

The review focuses on the development of novel carboxylic acid bioisosteres to overcome challenges associated with carboxylic acid-containing drugs, such as toxicity and metabolic stability. It summarizes recent advancements in carboxylic acid bioisosterism, highlighting changes in bioactivity and physicochemical properties brought by these substitutions. This underscores the ongoing interest and innovation in developing carboxylic acid substitutes with improved pharmacological profiles (Horgan & O’ Sullivan, 2021).

properties

IUPAC Name

2-(1-carboxy-2-methylsulfanylethyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6S/c1-21-5-9(13(19)20)14-10(15)7-3-2-6(12(17)18)4-8(7)11(14)16/h2-4,9H,5H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMFDCBSTQPYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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